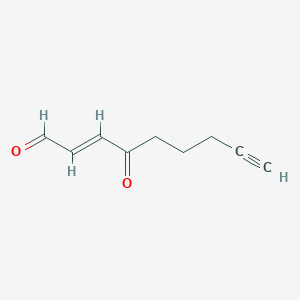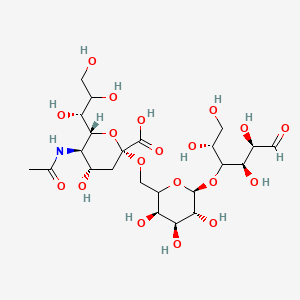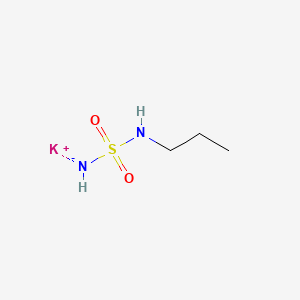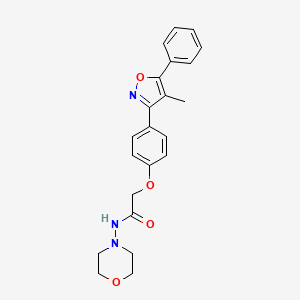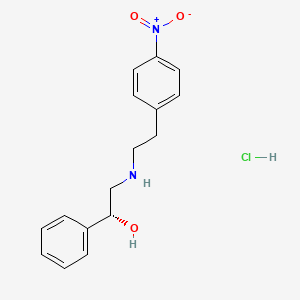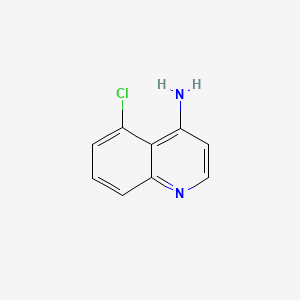
5-Chloroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroquinolin-4-amine is a chemical compound with the molecular formula C9H7ClN2 . It appears as light yellow needle-like crystals . It is insoluble in water but easily soluble in ethanol and ether . This compound can be used as a dye intermediate .
Synthesis Analysis
The synthesis of 5-Chloroquinolin-4-amine and its derivatives has been reported in several studies . For instance, one study reported an environmentally benign two-step synthetic approach to novel chloroquine and hydroxychloroquine analogues . Another study aimed to synthesize N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives .
Molecular Structure Analysis
The molecular structure of 5-Chloroquinolin-4-amine has been characterized using various techniques such as FTIR, Proton NMR, Carbon NMR, and mass spectral analysis .
Physical And Chemical Properties Analysis
5-Chloroquinolin-4-amine is a light yellow needle-like crystal . It has a melting point of 87℃ . It is insoluble in water but easily soluble in ethanol and ether .
Wissenschaftliche Forschungsanwendungen
Chemoselectivity in Amination Reactions
Research has highlighted the chemoselectivity in amination reactions involving chloroquinoline derivatives. For example, Shen et al. (2010) discovered that under specific conditions, 4-chloroquinazolines undergo selective amination with cyclic secondary amino groups, illustrating the compound's utility in synthetic organic chemistry to achieve desired selectivity in forming new chemical bonds (Shen et al., 2010).
Electrochemical Studies
Lam et al. (2017) conducted electrochemical studies on chloroquine derivatives, including those with secondary-amine substitutions, to understand their oxidation behaviors. This research contributes to the knowledge of electrochemical properties and reaction mechanisms of chloroquinoline compounds, providing insights into their potential applications in developing electrochemical sensors or redox-active materials (Lam et al., 2017).
Antitumor and Antimicrobial Applications
Several studies have synthesized and evaluated chloroquinoline derivatives for their antitumor and antimicrobial activities. For instance, Ren et al. (2013) synthesized novel 4-aminoquinoline derivatives as antitumor agents, showing significant cytotoxicity against various cancer cell lines. This suggests the compound's potential as a lead for developing new anticancer drugs (Ren et al., 2013).
Antimalarial and Antiprotozoal Activity
Research into chloroquinoline derivatives has also extended to their antimalarial and antiprotozoal activities. Faist et al. (2017) prepared ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine, demonstrating promising antiplasmodial activities against both sensitive and resistant strains of Plasmodium falciparum. This indicates the potential of chloroquinoline compounds in overcoming resistance to traditional antimalarial drugs (Faist et al., 2017).
Safety And Hazards
The safety data sheet for 5-Chloroquinolin-4-amine suggests that it should be handled with care. It advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .
Eigenschaften
IUPAC Name |
5-chloroquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZNHGOMVIJEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696191 |
Source


|
| Record name | 5-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-4-amine | |
CAS RN |
92385-37-0 |
Source


|
| Record name | 5-Chloro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92385-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


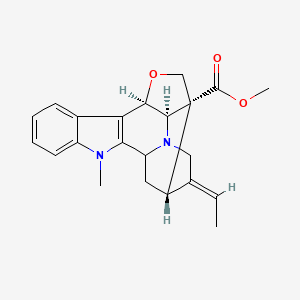
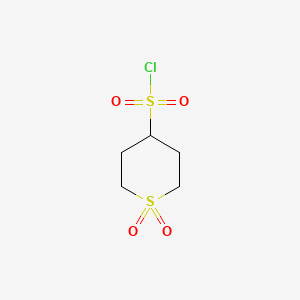
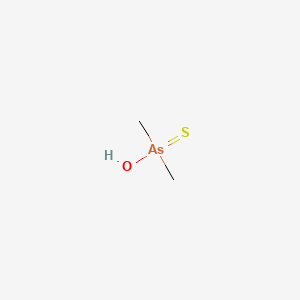
![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)
![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)
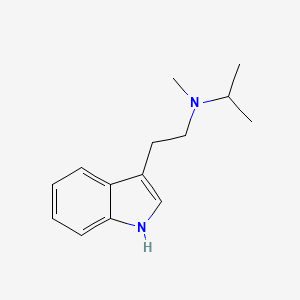
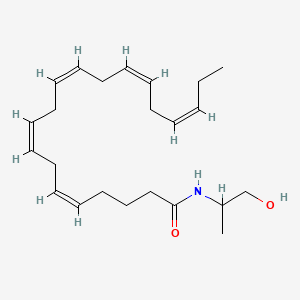
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)
